1,4-Diaminopyrimidin-2(1H)-one

Description

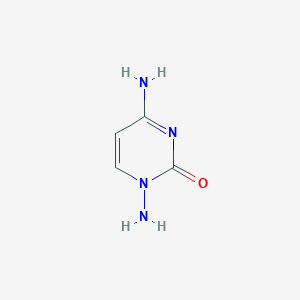

1,4-Diaminopyrimidin-2(1H)-one is a monocyclic pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with amino substituents at positions 1 and 4 (Figure 1). Its unsaturated lactam ring and dual amino groups enhance its reactivity, particularly in hydrogen bonding and nucleophilic substitution reactions.

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

1,4-diaminopyrimidin-2-one |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2-8(6)4(9)7-3/h1-2H,6H2,(H2,5,7,9) |

InChI Key |

KDXVHZYQDLWWGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminopyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of guanidine with malonic acid derivatives under acidic or basic conditions can yield this compound. The reaction typically requires heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminopyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1,4-Diaminopyrimidin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,4-diaminopyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dihydroquinazolin-4(1H)-one Derivatives

Structural Differences: Unlike 1,4-Diaminopyrimidin-2(1H)-one, 2,3-dihydroquinazolin-4(1H)-one (Figure 1 in ) features a bicyclic system fused to a benzene ring, with partial saturation at positions 2 and 3. This fusion increases planarity and π-conjugation, influencing binding affinity in biological systems. Reactivity and Applications: The dihydroquinazolinone skeleton, as seen in MHY2251 ( ), is utilized in SIRT1 inhibitors due to its ability to mimic peptide substrates. In contrast, the monocyclic this compound may exhibit distinct reactivity, such as enhanced solubility from amino groups and versatility in forming hydrogen bonds.

Table 1 : Key Structural and Functional Comparisons

Imidazo[1,5-a]quinoxalin-4(5H)-one

Structural and Reactivity Insights: highlights the formation of fused heterocycles (e.g., imidazo- or thiazolo-quinoxalinones) via thermal cyclization of 3-(a-thiocyanatobenzyl)quinoxalin-2(1H)-one. Unlike these fused systems, this compound lacks a benzene ring, reducing steric hindrance and altering electronic delocalization. The amino groups may direct regioselective reactions, contrasting with the thiocyanate-driven cyclization in fused quinoxalinones.

1,3-Dimethyltetrahydropyrimidin-2(1H)-one

Saturation and Substituent Effects: This compound ( ) is fully saturated (tetrahydro) with methyl groups at positions 1 and 3. Saturation increases conformational flexibility but reduces aromatic stabilization.

Dioxan-2-one Derivatives

Heteroatom Influence: Compounds like 5-hexyl-1,4-dioxan-2-one ( ) replace nitrogen with oxygen, forming a six-membered lactone. Oxygen’s electronegativity alters reactivity (e.g., susceptibility to hydrolysis vs. nucleophilic substitution in pyrimidinones). The absence of nitrogen in dioxanones limits their utility in metal coordination or enzyme inhibition compared to this compound.

Biological Activity

1,4-Diaminopyrimidin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects on cancer cells and pathogenic microorganisms.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications to the 1,4-diaminopyrimidine core can significantly alter its biological activity. For example, substituents at various positions on the pyrimidine ring influence the potency against specific targets.

Table 1: SAR of this compound Derivatives

| Compound | Substituent | IC50 (nM) | Target |

|---|---|---|---|

| A12 | Morpholin-4-yl | 130 | FAK |

| A13 | Hydroxycyclohexyl | 9.6 | FAK |

| B5 | CH3 | 10.3 | FAK |

| B8 | OCH3 | 6.7 | FAK |

*IC50 values are shown as mean values from separate experiments .

Biological Activity in Cancer Research

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, compound A12 exhibited potent activity against A549 lung cancer cells with an IC50 value of 130 nM, while A13 showed even greater potency at 9.6 nM against focal adhesion kinase (FAK) . The ability to selectively inhibit FAK suggests potential applications in cancer therapy, as FAK is often overexpressed in tumors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. In a study evaluating its efficacy against Bacillus anthracis, various derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) values. The results indicated that certain modifications led to enhanced antibacterial properties, highlighting the compound's versatility as a therapeutic agent .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| C1 | 0.5 | Bacillus anthracis |

| C2 | 2.0 | Staphylococcus aureus |

| C3 | 1.0 | Escherichia coli |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of compound A12 on MDA-MB-231 breast cancer cells revealed an IC50 value of 94 nM, indicating significant antiproliferative activity. The mechanism was linked to the inhibition of cell adhesion and migration processes mediated by FAK .

Case Study 2: Antimicrobial Properties

In a collaborative effort between multiple research institutions, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an MIC of 0.75 µg/mL, showcasing its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.